1-(4-bromobenzyl)-3-((2-chloro-6-fluorobenzyl)thio)-1H-indole
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Overview
Description
1-(4-bromobenzyl)-3-((2-chloro-6-fluorobenzyl)thio)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzyl)-3-((2-chloro-6-fluorobenzyl)thio)-1H-indole typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be synthesized through Fischer indole synthesis or other cyclization methods.
Introduction of Substituents: The bromobenzyl and chlorofluorobenzyl groups can be introduced via nucleophilic substitution reactions. This might involve the use of bromobenzyl chloride and chlorofluorobenzyl chloride as reagents.
Thioether Formation: The final step could involve the formation of the thioether linkage, possibly through a reaction between a thiol and a halide under basic conditions.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzyl)-3-((2-chloro-6-fluorobenzyl)thio)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, or other nucleophiles/electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated products.
Scientific Research Applications
1-(4-bromobenzyl)-3-((2-chloro-6-fluorobenzyl)thio)-1H-indole could have several applications in scientific research:
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action for 1-(4-bromobenzyl)-3-((2-chloro-6-fluorobenzyl)thio)-1H-indole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The presence of halogen atoms could enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromobenzyl)-3-(benzylthio)-1H-indole
- 1-(4-chlorobenzyl)-3-((2-chloro-6-fluorobenzyl)thio)-1H-indole
- 1-(4-fluorobenzyl)-3-((2-chloro-6-fluorobenzyl)thio)-1H-indole
Uniqueness
1-(4-bromobenzyl)-3-((2-chloro-6-fluorobenzyl)thio)-1H-indole is unique due to the specific combination of bromine, chlorine, and fluorine atoms, which can significantly influence its chemical and biological properties. This uniqueness can be leveraged in designing compounds with tailored activities for specific applications.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClFNS/c23-16-10-8-15(9-11-16)12-26-13-22(17-4-1-2-7-21(17)26)27-14-18-19(24)5-3-6-20(18)25/h1-11,13H,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBUHBICQIAZMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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